

Application Notes and Protocols: N3-C4-NHS Ester Protein Labeling

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Compound of Interest

Compound Name: N3-C4-NHS ester

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Introduction

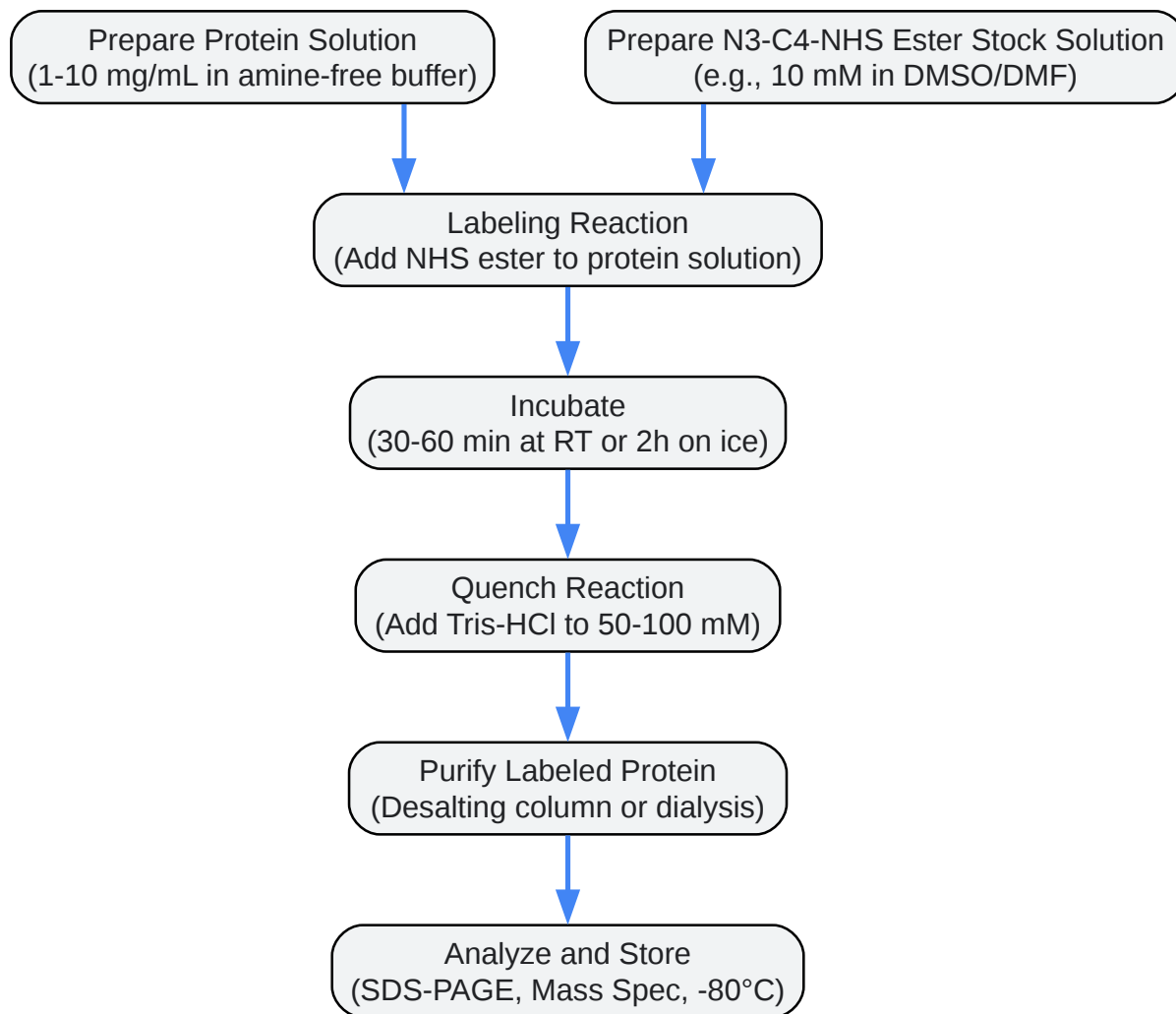
The precise covalent modification of proteins is a critical technique in biological research and drug development. N-hydroxysuccinimide (NHS) esters are widely utilized reagents for labeling proteins by targeting primary amines, such as the N-terminus and the ϵ -amino group of lysine residues, to form stable amide bonds.[1][2] This application note provides a detailed protocol for labeling proteins using **N3-C4-NHS ester**, a heterobifunctional linker that introduces a terminal azide group onto the protein surface. This azide moiety can then be used for subsequent bioorthogonal "click chemistry" reactions, enabling the attachment of various probes, drugs, or other biomolecules.[3][4]

The labeling process is a two-step procedure. First, the NHS ester reacts with primary amines on the protein in a nucleophilic acyl substitution reaction.[5] This reaction is most efficient in a slightly alkaline environment (pH 7.2-9.0) where the primary amines are deprotonated and more nucleophilic.[2][6] The second step involves the subsequent reaction of the introduced azide group. This protocol focuses on the initial labeling step with **N3-C4-NHS ester**.

Reaction Principle and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[5] A competing reaction is the hydrolysis of

the NHS ester in an aqueous solution, which increases with pH.^[1] Therefore, careful control of reaction conditions is crucial for optimal labeling efficiency.



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